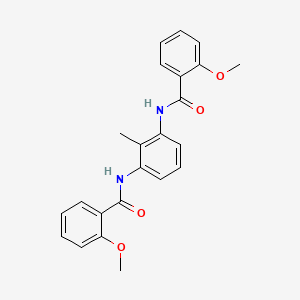![molecular formula C17H16N2O2 B5768176 5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5768176.png)
5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole, also known as DPhOx, is a chemical compound with potential applications in scientific research. It belongs to the class of oxadiazole derivatives, which have been studied extensively due to their diverse biological activities.
Wirkmechanismus
The mechanism of action of 5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been shown to reduce oxidative stress and increase the activity of antioxidant enzymes. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has several advantages as a research tool. It is relatively easy to synthesize and has high purity and stability. This compound is also highly fluorescent, making it a useful probe for the detection of nitric oxide in biological systems. However, this compound has some limitations as well. It can be toxic at high concentrations and may have off-target effects on other enzymes and signaling pathways. Additionally, this compound has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well understood.
Zukünftige Richtungen
There are several future directions for the study of 5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo to better understand its efficacy and safety. Additionally, further research is needed to elucidate the mechanism of action of this compound and its effects on other enzymes and signaling pathways. Finally, the development of new derivatives of this compound with improved properties and specificity could lead to the discovery of novel research tools and therapeutic agents.
Synthesemethoden
5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole can be synthesized using various methods, including the reaction of 3,4-dimethylphenol with phenylacetonitrile in the presence of a base, followed by cyclization with nitrous acid. Another method involves the reaction of 3,4-dimethylphenol with phenylacetic acid, followed by cyclization with thionyl chloride. Both methods result in the formation of this compound with high yields and purity.
Wissenschaftliche Forschungsanwendungen
5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has shown potential as a research tool in various scientific fields. It has been studied as a fluorescent probe for the detection of nitric oxide in biological systems. This compound has also been investigated as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells. Additionally, this compound has been studied for its anti-inflammatory and anti-oxidant properties.
Eigenschaften
IUPAC Name |
5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-8-9-15(10-13(12)2)20-11-16-18-17(19-21-16)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQCUDYGADBARF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=NC(=NO2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,6-dichlorobenzyl)thio]acetamide](/img/structure/B5768095.png)

![N-{4-[N-(4-bromobenzoyl)ethanehydrazonoyl]phenyl}-N'-phenylthiourea](/img/structure/B5768111.png)

![4-[5-methoxy-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5768119.png)
![ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate](/img/structure/B5768124.png)

![N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5768137.png)
![N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5768148.png)
![4-methoxy-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5768153.png)
![2-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5768166.png)
![6-bromo-2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine](/img/structure/B5768174.png)

![ethyl 3-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5768209.png)